6alpha-Hydroxy Norethindrone Acetate

Beschreibung

BenchChem offers high-quality 6alpha-Hydroxy Norethindrone Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6alpha-Hydroxy Norethindrone Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

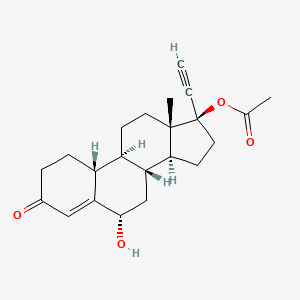

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXGWVOAPQSMX-OARMXLMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857707 | |

| Record name | (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6856-28-6 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-6-hydroxy-, (6α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6856-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6α-Hydroxy Norethindrone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethindrone acetate, a widely used synthetic progestin, undergoes extensive metabolism in the body, with hydroxylation being a key biotransformation pathway. The 6α-hydroxy metabolite is of significant interest for its potential biological activity and as a reference standard in metabolic studies and pharmaceutical analysis.[1][2][3] This guide provides a detailed technical overview of the chemical synthesis and comprehensive characterization of 6α-Hydroxy Norethindrone Acetate. It is designed to equip researchers with the necessary knowledge and protocols to produce and validate this important steroid derivative.

PART 1: Chemical Synthesis

The synthesis of 6α-Hydroxy Norethindrone Acetate is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The general strategy involves the protection of reactive functional groups, stereoselective epoxidation of the A-ring, and subsequent regioselective opening of the epoxide.

Synthesis Pathway

The synthesis commences with norethindrone acetate, which is first converted to its 3,5-dienol ether. This intermediate is then subjected to epoxidation, followed by reductive cleavage of the epoxide to introduce the 6α-hydroxyl group.

Caption: A simplified workflow for the synthesis of 6α-Hydroxy Norethindrone Acetate.

Detailed Experimental Protocol

Step 1: Preparation of the 3,5-Dienol Ether of Norethindrone Acetate

-

Reactants: Norethindrone acetate, ethyl orthoformate, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Solvent: Anhydrous ethanol or a similar suitable solvent.

-

Procedure:

-

Dissolve norethindrone acetate in the solvent.

-

Add ethyl orthoformate and the acid catalyst.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the catalyst with a weak base (e.g., pyridine).

-

Remove the solvent under reduced pressure.

-

Purify the resulting 3,5-dienol ether by crystallization or chromatography.

-

Rationale: The formation of the 3,5-dienol ether protects the α,β-unsaturated ketone system in the A-ring and activates the C5-C6 double bond for electrophilic attack.

Step 2: Epoxidation of the 3,5-Dienol Ether

-

Reactants: The 3,5-dienol ether and an oxidizing agent, typically a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA).

-

Solvent: An aprotic solvent like dichloromethane.

-

Procedure:

-

Dissolve the 3,5-dienol ether in the solvent and cool the solution in an ice bath.

-

Add the m-CPBA portion-wise, maintaining the low temperature.

-

Allow the reaction to proceed to completion (monitored by TLC).

-

Wash the reaction mixture with a solution of sodium bicarbonate to remove acidic byproducts.

-

Dry the organic layer and evaporate the solvent to obtain the crude epoxide.

-

Rationale: The epoxidation occurs stereoselectively from the less hindered α-face of the steroid, yielding the 5α,6α-epoxide.

Step 3: Reductive Opening of the Epoxide

-

Reactants: The 5α,6α-epoxide and a reducing agent, such as lithium aluminum hydride (LiAlH₄).

-

Solvent: Anhydrous ether or tetrahydrofuran (THF).

-

Procedure:

-

Add a solution of the epoxide in the solvent dropwise to a stirred suspension of LiAlH₄ at a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete.

-

Carefully quench the excess LiAlH₄ by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting salts and wash them with the solvent.

-

Combine the filtrate and washings, dry the solution, and evaporate the solvent.

-

The crude product is then hydrolyzed under mild acidic conditions to regenerate the 3-keto group.

-

Purify the final product, 6α-Hydroxy Norethindrone Acetate, by column chromatography.

-

Rationale: The hydride attacks the epoxide at the C5 position, leading to the cleavage of the C5-O bond and the formation of the 6α-hydroxyl group.

PART 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 6α-Hydroxy Norethindrone Acetate. A combination of spectroscopic and chromatographic techniques is employed for this purpose. This compound is available as a reference standard for analytical and quality control applications.[2][4]

Characterization Workflow

Caption: A workflow diagram for the characterization of 6α-Hydroxy Norethindrone Acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and for the quantitative determination of related substances.[5][6]

-

Typical HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is typically employed.[7]

-

Detection: UV detection at a wavelength of around 240-254 nm is suitable for these compounds.[8][9]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Column Temperature: The analysis is usually performed at ambient or slightly elevated temperatures (e.g., 25-40°C).[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound.

-

Expected Molecular Ion: For 6α-Hydroxy Norethindrone Acetate (C₂₂H₂₈O₄), the expected monoisotopic mass is 356.1988 g/mol .[3][4]

-

Techniques:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for steroids.

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data, which can be used to confirm the elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the steroid backbone, the ethynyl group, the acetate methyl group, and the newly introduced hydroxyl group. The proton at the 6-position will appear as a distinct multiplet, and its coupling constants can help confirm the α-stereochemistry of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbon bearing the hydroxyl group (C-6) at a characteristic downfield chemical shift.

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and to confirm the connectivity of the atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key IR Absorptions:

-

A broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[10]

-

A strong absorption band around 1735 cm⁻¹ due to the C=O stretching of the acetate group.[11]

-

A strong absorption band around 1665 cm⁻¹ for the C=O stretching of the α,β-unsaturated ketone in the A-ring.

-

An absorption band for the C≡C stretching of the ethynyl group around 2100 cm⁻¹.

-

Data Summary

| Technique | Parameter | Expected Result for 6α-Hydroxy Norethindrone Acetate |

| HPLC | Purity | >98% |

| HRMS | Molecular Formula | C₂₂H₂₈O₄ |

| Monoisotopic Mass | 356.1988 g/mol | |

| ¹H NMR | Diagnostic Signal | Multiplet for H-6 |

| ¹³C NMR | Diagnostic Signal | Signal for C-6 (hydroxylated carbon) |

| IR | Key Absorptions | O-H stretch (~3400-3500 cm⁻¹), C=O stretch (acetate, ~1735 cm⁻¹), C=O stretch (ketone, ~1665 cm⁻¹) |

Conclusion

The synthesis and characterization of 6α-Hydroxy Norethindrone Acetate require a combination of classical organic synthesis techniques and modern analytical methods. The protocols and characterization data presented in this guide provide a solid foundation for researchers to produce and validate this important steroid metabolite for use in a variety of research and development applications.

References

-

Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references. PubMed. Available at: [Link]

- Preparation method of norethindrone acetate. Google Patents.

-

6-alpha-Hydroxy Norethindrone Acetate. Axios Research. Available at: [Link]

-

Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research. Available at: [Link]

-

CYP154C5 Regioselectivity in Steroid Hydroxylation Explored by Substrate Modifications and Protein Engineering. University of Groningen Research Portal. Available at: [Link]

-

A REVIEW ON BIOTRANSFORMATION OF A SYNTHETIC PROGESTIN, NORETHISTERONE. ResearchGate. Available at: [Link]

-

6alpha-Hydroxy Norethindrone Acetate. ARTIS STANDARDS. Available at: [Link]

-

Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. QPS. Available at: [Link]

- Impurity detection analysis method of norethisterone derivatives and intermediates thereof. Google Patents.

-

A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. ResearchGate. Available at: [Link]

-

Norethindrone Acetate Impurities. SynZeal. Available at: [Link]

-

6(α,β)-Hydroxy Norethindrone Acetate. SynZeal. Available at: [Link]

-

Norethindrone Acetate 6-Alpha-Hydroxy Impurity. Cleanchem. Available at: [Link]

-

Norethindrone Acetate 6-alpha-Hydroxy Impurity. Venkatasai Life Sciences. Available at: [Link]

-

Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. Available at: [Link]

-

Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: Synthesis of authentic references. ResearchGate. Available at: [Link]

-

[Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs]. PubMed. Available at: [Link]

-

Microbiological hydroxylation of steroids. Part II. Structural information and infrared spectrometry: carbonyl, perturbed methylene, and hydroxy-vibrations of steroidal ketones and alcohols. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. PMC. Available at: [Link]

-

CHAPTER 3. DSpace. Available at: [Link]

-

Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. MDPI. Available at: [Link]

-

Rationally Controlling Selective Steroid Hydroxylation via Scaffold Sampling of a P450 Family. ACS Catalysis. Available at: [Link]

-

Estradiol and Norethindrone Acetate Tablets. USP-NF. Available at: [Link]

-

Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design. NIH. Available at: [Link]

Sources

- 1. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-alpha-Hydroxy Norethindrone Acetate - CAS - 6856-28-6 | Axios Research [axios-research.com]

- 3. Norethindrone Acetate Impurities | SynZeal [synzeal.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. uspnf.com [uspnf.com]

- 10. Microbiological hydroxylation of steroids. Part II. Structural information and infrared spectrometry: carbonyl, perturbed methylene, and hydroxy-vibrations of steroidal ketones and alcohols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

6α-Hydroxy Norethindrone Acetate: An In-Depth Technical Guide to a Key Metabolite of Norethindrone Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6α-hydroxy norethindrone acetate, a significant metabolite of the widely used synthetic progestin, norethindrone acetate. This document delves into the metabolic pathways, analytical methodologies for detection and quantification, and the potential pharmacological implications of this metabolite, offering valuable insights for researchers and professionals in drug development and pharmacology.

Introduction: Norethindrone Acetate and its Clinical Significance

Norethindrone acetate (NETA) is a potent, orally active progestin, an esterified form of norethindrone.[1] It is a cornerstone in gynecological therapies, primarily used for contraception, management of endometriosis, and treatment of abnormal uterine bleeding.[1] As a prodrug, NETA is rapidly and completely deacetylated to its active form, norethindrone (NET), upon oral administration.[1] The therapeutic effects of NETA are therefore attributable to the biological activity of norethindrone, which exerts its progestational effects by binding to and activating progesterone receptors.[2]

The clinical efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate. For norethindrone acetate, understanding its biotransformation is paramount for a complete characterization of its pharmacological and toxicological profile. This guide focuses specifically on one of its key metabolites, 6α-hydroxy norethindrone acetate, providing a detailed exploration of its formation and significance.

The Metabolic Journey: Formation of 6α-Hydroxy Norethindrone Acetate

The metabolism of norethindrone acetate is a multi-step process that begins with its conversion to norethindrone. Following this initial deacetylation, norethindrone undergoes extensive hepatic biotransformation, primarily through reduction and hydroxylation reactions, followed by conjugation with sulfates and glucuronides for excretion.[1][3]

The formation of hydroxylated metabolites is a critical Phase I metabolic pathway, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4] Specifically, the hydroxylation of norethindrone has been shown to be mainly catalyzed by the CYP3A4 isoenzyme.[4] This enzymatic reaction introduces a hydroxyl group at various positions on the steroid nucleus, with the 6α-position being a notable site of modification.

Figure 1: Metabolic pathway of Norethindrone Acetate to 6α-Hydroxy Norethindrone and its subsequent conjugation.

While the direct conversion of norethindrone acetate to 6α-hydroxy norethindrone acetate without prior deacetylation is possible, the primary route involves the hydroxylation of the active norethindrone molecule. The resulting 6α-hydroxy norethindrone can then be found in circulation, either in its free form or as the acetate ester if re-acetylation occurs, though the latter is less predominant.

Pharmacological Profile: Unraveling the Activity of 6α-Hydroxy Norethindrone Acetate

A crucial aspect of understanding any drug metabolite is to characterize its own pharmacological activity. While extensive data exists for the parent compound, norethindrone, specific pharmacological studies on 6α-hydroxy norethindrone acetate are limited. However, based on the structure-activity relationships of steroids and the known properties of norethindrone, we can infer its potential hormonal activities.

Progestational Activity: The primary activity of norethindrone is its potent agonism at the progesterone receptor (PR).[2] The introduction of a hydroxyl group at the 6α-position may modulate this activity. Generally, such modifications can either decrease or, in some cases, slightly alter the binding affinity and efficacy at the PR. It is plausible that 6α-hydroxy norethindrone retains some progestational activity, but likely at a reduced potency compared to the parent norethindrone.

Androgenic Activity: Norethindrone is known to possess weak androgenic properties due to its structural similarity to testosterone and its ability to bind to the androgen receptor (AR).[2] This can occasionally lead to androgenic side effects such as acne and hirsutism in some individuals.[5][6] The impact of 6α-hydroxylation on androgenic activity is not well-documented. It is possible that this modification could decrease the affinity for the AR, potentially leading to a metabolite with a more favorable side-effect profile.

Table 1: Postulated Hormonal Activity Profile of 6α-Hydroxy Norethindrone Acetate

| Hormonal Activity | Parent Compound (Norethindrone) | 6α-Hydroxy Norethindrone Acetate (Postulated) | Rationale |

| Progestational | Potent Agonist | Likely Agonist (Potentially Reduced Potency) | Hydroxylation may alter receptor binding affinity. |

| Androgenic | Weak Agonist | Potentially Reduced Agonism | Structural modification may decrease binding to the androgen receptor. |

| Estrogenic | Minimal | Unlikely to be significant | Parent compound has minimal estrogenic activity. |

It is imperative for researchers to note that the activities presented in Table 1 are largely theoretical and require empirical validation through in vitro receptor binding and transactivation assays.

Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of 6α-hydroxy norethindrone acetate in biological matrices are essential for pharmacokinetic and metabolism studies. Given its structural similarity to the parent drug and other metabolites, chromatographic separation coupled with sensitive detection is the methodology of choice.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reverse-phase HPLC or UPLC provides the necessary separation of norethindrone and its various metabolites. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with gradient elution to achieve optimal resolution.[1]

Mass Spectrometry (MS) Detection: Tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites in complex biological samples like plasma.[7][8][9] The use of multiple reaction monitoring (MRM) allows for the selective detection of the parent drug and its metabolites, including 6α-hydroxy norethindrone acetate, even at low concentrations.

Figure 2: A generalized workflow for the bioanalytical quantification of 6α-Hydroxy Norethindrone Acetate in plasma.

Experimental Protocol: In Vitro Metabolism of Norethindrone Acetate in Human Liver Microsomes

This protocol outlines a general procedure for the in vitro generation and analysis of 6α-hydroxy norethindrone acetate using human liver microsomes (HLMs).

1. Reagents and Materials:

-

Norethindrone Acetate

-

6α-Hydroxy Norethindrone Acetate (as a reference standard)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

2. Incubation Procedure:

-

Prepare a stock solution of norethindrone acetate in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired final concentration in phosphate buffer.

-

In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the human liver microsome suspension.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the norethindrone acetate solution.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

3. Sample Processing and Analysis:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Analyze the samples by a validated LC-MS/MS method, monitoring for the parent drug and the expected 6α-hydroxy metabolite.

4. Data Interpretation:

-

The formation of 6α-hydroxy norethindrone acetate over time can be quantified by comparing its peak area to that of the internal standard and a calibration curve prepared with the reference standard.

-

The metabolic stability of norethindrone acetate can be determined by monitoring its disappearance over time.

Pharmacokinetics and Clinical Implications

Absorption and Distribution: As a metabolite, its appearance in the systemic circulation is dependent on the absorption and metabolism of the parent drug, norethindrone acetate.[10] The distribution of this more polar metabolite may differ from that of norethindrone.

Metabolism and Excretion: Being a hydroxylated metabolite, 6α-hydroxy norethindrone is more water-soluble than its parent compound. This increased polarity facilitates its further metabolism through Phase II conjugation reactions (glucuronidation and sulfation) and subsequent excretion, primarily in the urine.[1][3]

The clinical implications of this metabolite depend on its pharmacological activity and its concentration relative to the parent drug. If 6α-hydroxy norethindrone acetate possesses significant progestational or androgenic activity, it could contribute to the overall therapeutic and adverse effect profile of norethindrone acetate. Conversely, if it is a rapidly cleared and inactive metabolite, its clinical significance would be minimal. Further research is warranted to fully elucidate the clinical relevance of this metabolic pathway.

Conclusion and Future Directions

6α-hydroxy norethindrone acetate is a key metabolite in the biotransformation of norethindrone acetate, formed primarily through CYP3A4-mediated hydroxylation. While its direct pharmacological activity has not been extensively characterized, its formation represents a significant pathway in the clearance of norethindrone.

Future research should focus on:

-

Quantitative pharmacological characterization: Determining the binding affinities and functional activities of 6α-hydroxy norethindrone acetate at progesterone, androgen, and other steroid receptors.

-

Pharmacokinetic studies: Quantifying the levels of this metabolite in plasma and urine following the administration of norethindrone acetate to human subjects to understand its contribution to the overall drug exposure.

-

Comparative studies: Evaluating the activity of 6α-hydroxy norethindrone acetate relative to other major metabolites of norethindrone to build a comprehensive picture of the drug's metabolic and pharmacological profile.

A deeper understanding of the role of 6α-hydroxy norethindrone acetate will provide a more complete picture of the pharmacology of norethindrone acetate, potentially leading to improved therapeutic strategies and a better understanding of inter-individual variability in response to this widely used medication.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6230, Norethindrone. Retrieved January 23, 2026 from [Link].

-

DailyMed - NORETHINDRONE ACETATE tablet. (n.d.). Retrieved January 23, 2026, from [Link]

- Haddad, R. H. (2020). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences, 82(4), 593-600.

-

SynZeal. (n.d.). 6(α,β)-Hydroxy Norethindrone Acetate. Retrieved January 23, 2026, from [Link]

-

U.S. Food and Drug Administration. (2000). Norethindrone Acetate Bioequivalence Review. Retrieved January 23, 2026, from [Link]

-

Venkatasai Life Sciences. (n.d.). Norethindrone Acetate 6-alpha-Hydroxy Impurity | 6856-28-6. Retrieved January 23, 2026, from [Link]

-

QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. Retrieved January 23, 2026, from [Link]

- Singh, H., Uniyal, J. P., Murugesan, K., Takkar, D., & Laumas, K. R. (1979). Pharmacokinetics of norethindrone acetate in women. American journal of obstetrics and gynecology, 135(4), 495–499.

-

Wikipedia. (2023, September 21). Ethisterone. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, December 29). Norgestrel. In Wikipedia. Retrieved January 23, 2026, from [Link]

- Ganesan, M., Nanjan, M. J., & Suresh, B. (2010). Development and validation of a sensitive and selective LC-MS/MS method for the determination of norethindrone in human plasma. Pharmacologyonline, 3, 161-168.

- Blom, M. J., van der Mooren, M. J., & Kloosterboer, H. J. (2001). Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. The Journal of steroid biochemistry and molecular biology, 77(4-5), 241–248.

-

Drugs.com. (2025, March 2). Norethindrone Tablets: Package Insert / Prescribing Info. Retrieved January 23, 2026, from [Link]

-

Mayo Clinic. (n.d.). Norethindrone (oral route) - Side effects & dosage. Retrieved January 23, 2026, from [Link]

-

Clean-Chem. (n.d.). Norethindrone Acetate 6-Alpha-Hydroxy Impurity | CAS No: 6856-28-6. Retrieved January 23, 2026, from [Link]

-

DailyMed. (n.d.). NORETHINDRONE ACETATE tablet. Retrieved January 23, 2026, from [Link]

- Ganesan, M., Nanjan, M. J., & Suresh, B. (2010). A simple, robust, sensitive and reproducible LC/MS-MS method for the quantification of norethindrone in human plasma. Pharmacologyonline, 3, 161-168.

- Korhonen, L. K., Turpeinen, M., & Pelkonen, O. (2006). Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. British journal of clinical pharmacology, 61(5), 569–576.

-

ClinicalTrials.gov. (2024, July 9). “Metabolism of 0.35mg Norethindrone vs 5mg Norethindrone Acetate” NCT05294341. Retrieved January 23, 2026, from [Link]

- Haddad, R. H. (2020). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences, 82(4).

- Google Patents. (n.d.). CN111875656A - Preparation method of norethindrone acetate.

-

Mayo Clinic. (n.d.). Norethindrone (Oral Route) Side Effects. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, December 29). Etonogestrel. In Wikipedia. Retrieved January 23, 2026, from [Link]

- Lino Steffy Aster, G., & Vijey Aanandhi, M. (2023). A Validated Bio-Analytical Method Development for the Estimation of Norethindrone in Human Plasma by LC-MS/MS. International Journal of Biology, Pharmacy and Allied Sciences, 12(8), 3817-3823.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DailyMed - NORETHINDRONE ACETATE tablet [dailymed.nlm.nih.gov]

- 4. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Norethindrone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. qps.com [qps.com]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. ijbpas.com [ijbpas.com]

- 10. Pharmacokinetics of norethindrone acetate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

6alpha-Hydroxy Norethindrone Acetate: A Technical Guide for its Application as a Reference Standard

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6alpha-Hydroxy Norethindrone Acetate as a reference standard. This guide delves into the technical background of this specific impurity, outlines detailed protocols for its application in analytical assays, and emphasizes the principles of scientific integrity and data reliability in pharmaceutical quality control.

Introduction: The Critical Role of Impurity Reference Standards

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. Regulatory bodies worldwide mandate the identification, quantification, and control of impurities.[1] 6alpha-Hydroxy Norethindrone Acetate is a known impurity of Norethindrone Acetate, a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapies.[2][3][4] As such, having a well-characterized reference standard of this impurity is essential for accurate analytical testing and regulatory compliance.[1]

This guide will provide the foundational knowledge and practical protocols to effectively utilize 6alpha-Hydroxy Norethindrone Acetate as a quantitative and qualitative tool in your analytical workflow.

Physicochemical Characterization of 6alpha-Hydroxy Norethindrone Acetate

A thorough understanding of the physicochemical properties of a reference standard is the bedrock of its reliable application.

| Property | Value | Source |

| Chemical Name | (6S,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate | |

| Synonyms | 6α,17-Dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one 17-acetate, Norethindrone Acetate EP Impurity F | [5] |

| CAS Number | 6856-28-6 | [3][4][6] |

| Molecular Formula | C22H28O4 | [3][4] |

| Molecular Weight | 356.5 g/mol | [3][4] |

| Appearance | Off-white solid (typical) | |

| Solubility | Soluble in Methanol and DMSO |

Note on Sourcing: 6alpha-Hydroxy Norethindrone Acetate is available from various specialized chemical suppliers who provide it as a certified reference material. It is imperative to source this standard from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA). The CoA should include, at a minimum, the identity of the material confirmed by 1H-NMR and Mass Spectrometry, and its purity as determined by a high-resolution chromatographic technique such as HPLC or UPLC.

The Genesis of an Impurity: Synthesis Context

Understanding the potential origin of an impurity within the manufacturing process of the API provides context for its control. The synthesis of Norethindrone Acetate typically starts from 19-nor-4-androstenedione and involves several key steps including protection, ethynylation, hydrolysis, and esterification.

Hydroxylation at the 6-alpha position can occur as a process-related impurity, potentially arising from oxidative side reactions during the synthesis or as a degradation product. The presence of this impurity needs to be monitored and controlled to ensure the quality and consistency of the Norethindrone Acetate API.

Sources

Application Notes and Protocols for the Quality Control of 6α-Hydroxy Norethindrone Acetate

Introduction: The Critical Role of Impurity Profiling in Norethindrone Acetate Quality Control

Norethindrone acetate, a synthetic progestin, is a cornerstone in various hormonal therapies.[1] Its efficacy and safety are directly linked to its purity.[2] Consequently, rigorous quality control (QC) is paramount during its manufacture to ensure that any impurities are identified, quantified, and controlled within acceptable limits.[3] Among the potential impurities, 6α-Hydroxy Norethindrone Acetate is of significant interest as it can emerge during synthesis or degradation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6α-Hydroxy Norethindrone Acetate as a reference standard in the quality control of Norethindrone Acetate.[4]

The presence of impurities, even in minute amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have stringent guidelines for impurity profiling.[5][6][7] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 6α-Hydroxy Norethindrone Acetate in Norethindrone Acetate active pharmaceutical ingredient (API) and finished drug products. Furthermore, it outlines the essential steps for the validation of this analytical method in accordance with ICH Q2(R1) guidelines.[5][6][7]

Understanding the Analyte: 6α-Hydroxy Norethindrone Acetate

6α-Hydroxy Norethindrone Acetate is a related substance to Norethindrone Acetate, characterized by the introduction of a hydroxyl group at the 6α position of the steroid nucleus. Its chemical structure is provided below:

-

Chemical Name: (6α,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one

-

CAS Number: 6856-28-6

-

Molecular Formula: C₂₂H₂₈O₄

-

Molecular Weight: 356.46 g/mol

The availability of a well-characterized reference standard for 6α-Hydroxy Norethindrone Acetate is crucial for the accurate identification and quantification of this impurity in routine quality control testing.[3][4][8]

Analytical Methodology: A Stability-Indicating HPLC Protocol

The following HPLC method is designed to be stability-indicating, meaning it can effectively separate 6α-Hydroxy Norethindrone Acetate from the parent compound and other potential degradation products. This is critical for assessing the stability of Norethindrone Acetate under various stress conditions as outlined in ICH guidelines.[5][6]

Chromatographic Conditions

A gradient reversed-phase HPLC method is proposed for optimal separation. The conditions provided below are a composite based on established methods for Norethindrone and its related substances and should be optimized as needed.[2][5][9]

| Parameter | Recommended Condition |

| Column | Zorbax SB-C18 (100 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) / %B: 0/40, 9.2/55, 12.0/55, 12.2/90, 15.5/90, 15.8/40, 18.0/40 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Diluent | Acetonitrile and Water (1:1 v/v) |

Preparation of Solutions

-

Standard Solution (6α-Hydroxy Norethindrone Acetate): Prepare a stock solution of 6α-Hydroxy Norethindrone Acetate reference standard in the diluent. Further dilute to a concentration appropriate for the limit of quantification (e.g., 0.15% of the test concentration).

-

Test Solution (Norethindrone Acetate): Accurately weigh and dissolve the Norethindrone Acetate sample in the diluent to a final concentration of approximately 1000 µg/mL.[2]

-

Spiked Solution: Prepare a test solution of Norethindrone Acetate and spike it with a known amount of 6α-Hydroxy Norethindrone Acetate and other potential impurities to demonstrate specificity and resolution.

Method Validation Protocol: A Self-Validating System

To ensure the reliability and accuracy of the analytical method, a thorough validation must be performed according to ICH Q2(R1) guidelines.[5][6][7]

Specificity (including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.

-

Protocol:

-

Analyze the diluent (blank), a solution of 6α-Hydroxy Norethindrone Acetate standard, a test solution of Norethindrone Acetate, and a spiked solution containing Norethindrone Acetate and all potential impurities.

-

Conduct forced degradation studies on Norethindrone Acetate to generate potential degradation products.[5][6][10] The stress conditions should include:

-

Acidic Hydrolysis: 1N HCl at 60°C

-

Basic Hydrolysis: 1N NaOH at 60°C

-

Oxidative Degradation: 30% H₂O₂ at room temperature

-

Thermal Degradation: 105°C

-

Photolytic Degradation: Exposure to UV light

-

-

Analyze the stressed samples and ensure that the peak for 6α-Hydroxy Norethindrone Acetate is well-resolved from any degradation products and the main Norethindrone Acetate peak.

-

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

-

Protocol:

-

Prepare a series of at least five concentrations of 6α-Hydroxy Norethindrone Acetate reference standard, ranging from the limit of quantification (LOQ) to 150% of the expected impurity concentration (e.g., 0.05% to 0.225% of the test concentration).[2]

-

Inject each solution in triplicate.

-

Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

-

The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.

-

Protocol:

-

Prepare a spiked solution of the Norethindrone Acetate drug product with known amounts of 6α-Hydroxy Norethindrone Acetate at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).

-

Analyze these solutions in triplicate.

-

Calculate the percentage recovery at each level.

-

Acceptance criteria for recovery are typically between 80% and 120%.

-

Precision (Repeatability and Intermediate Precision)

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Protocol:

-

Repeatability (Intra-assay precision): Analyze six replicate preparations of a spiked sample at 100% of the target impurity concentration on the same day, with the same analyst and equipment.

-

Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or with different equipment.

-

The relative standard deviation (RSD) for the results should be ≤ 15%.[6]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

-

Protocol:

-

These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

-

A typical S/N ratio for LOD is 3:1, and for LOQ is 10:1.[2]

-

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

-

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol:

-

Introduce small variations to the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 5 °C)

-

Mobile phase composition (± 2% organic)

-

-

Analyze a system suitability solution under each modified condition and evaluate the impact on the resolution between 6α-Hydroxy Norethindrone Acetate and Norethindrone Acetate, as well as other critical parameters.

-

Visualization of Workflows

Experimental Workflow for Impurity Quantification

Caption: Workflow for the quantification of 6α-Hydroxy Norethindrone Acetate.

Logical Flow of Method Validation

Caption: Logical progression of the HPLC method validation process.

Conclusion

The control of impurities is a critical aspect of ensuring the quality and safety of Norethindrone Acetate. The use of a well-characterized 6α-Hydroxy Norethindrone Acetate reference standard is indispensable for the accurate quantification of this potential impurity. The HPLC method and validation protocol detailed in this application note provide a robust framework for quality control laboratories. By implementing a thoroughly validated, stability-indicating analytical method, researchers and manufacturers can confidently assess the purity of Norethindrone Acetate, ensuring it meets the stringent requirements of regulatory agencies and safeguarding patient health.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

-

Krishna, P. M., Rao, B. T., Kumar, R. K., & Venkateswarlu, P. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-148. [Link]

-

Janumpally, A., et al. (2017). METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATION WITH ORTOGONAL DETECTOR TECHNQUES. International Journal of Applied Pharmaceutics, 9(6), 55-66. [Link]

-

SynZeal. Norethindrone Acetate Impurities. [Link]

-

United States Pharmacopeia. Estradiol and Norethindrone Acetate Tablets Revision Bulletin. 2016. [Link]

-

Azeez, R., Bairagi, V. A., & Azeez, Z. A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Sciences Review and Research, 57(2), 1-10. [Link]

-

Cleanchem. Norethindrone Acetate 6-Alpha-Hydroxy Impurity. [Link]

-

Veeprho. Norethindrone Acetate EP Impurity C. [Link]

-

Pharmaffiliates. Norethisterone Acetate - Impurity F. [Link]

-

SynZeal. 6(α,β)-Hydroxy Norethindrone Acetate. [Link]

-

U.S. Food and Drug Administration. Norethindrone Acetate Bioequivalence Review. [Link]

-

USP-NF. USP Monographs: Norethindrone Acetate Tablets. [Link]

-

National Center for Biotechnology Information. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6230, Norethindrone. [Link]

Sources

- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Norethindrone Acetate Impurities | SynZeal [synzeal.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. 6(α,β)-Hydroxy Norethindrone Acetate | SynZeal [synzeal.com]

- 9. uspnf.com [uspnf.com]

- 10. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing 6α-Hydroxy Norethindrone Acetate in Drug Metabolism Studies

Introduction: The Critical Role of Metabolite Profiling in Progestin Development

Norethindrone acetate (NETA) is a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapies.[1] As a prodrug, NETA undergoes rapid and extensive metabolism upon administration, with its pharmacological activity primarily attributed to its deacetylated form, norethindrone (NET).[2] The metabolic fate of a drug is a cornerstone of its pharmacokinetic and pharmacodynamic profile, influencing its efficacy, duration of action, and potential for drug-drug interactions. Understanding this biotransformation is not merely an academic exercise; it is a regulatory and scientific necessity in drug development.

This guide focuses on a specific, yet significant, metabolic pathway: the 6α-hydroxylation of norethindrone acetate. The resulting metabolite, 6α-Hydroxy Norethindrone Acetate, serves as a critical analyte in comprehensive drug metabolism studies. Its formation, primarily mediated by Cytochrome P450 (CYP) enzymes, provides a window into the oxidative metabolism of NETA.[3]

For researchers, scientists, and drug development professionals, characterizing such metabolites is paramount. It allows for a complete understanding of the drug's clearance mechanisms, aids in identifying the specific enzymes involved (phenotyping), and helps predict potential alterations in metabolism due to genetic polymorphisms or co-administered drugs. This document provides the scientific rationale and detailed protocols for the in vitro investigation of 6α-Hydroxy Norethindrone Acetate, from incubation with metabolically active systems to its definitive analytical quantification.

The Metabolic Journey of Norethindrone Acetate

The biotransformation of NETA is a multi-step process. Upon oral administration, it is almost completely and rapidly deacetylated by esterases to form the active compound, norethindrone (NET).[2] From there, NET undergoes extensive Phase I and Phase II metabolism. While reduction is a major pathway, leading to metabolites like 3α-OH,5α-H-norethisterone, oxidative metabolism via CYP enzymes is also significant.[4][5] One of the key oxidative pathways is hydroxylation, including the formation of 6α-Hydroxy Norethindrone Acetate.

The primary enzyme family responsible for the oxidative metabolism of many steroids is the Cytochrome P450 system, with CYP3A4 being a major contributor to norethindrone metabolism.[3][6] The 6α-hydroxylation pathway represents a crucial route of Phase I metabolism that increases the polarity of the molecule, facilitating its subsequent conjugation and excretion.

Application Note: In Vitro Systems for Metabolite Production

The choice of an in vitro system is dictated by the study's objective. For identifying major metabolites and the enzymes responsible, subcellular fractions like liver microsomes are efficient and cost-effective.

Causality Behind Experimental Choices:

-

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes, making them the gold standard for Phase I metabolism studies.[7] Their use allows for the direct investigation of oxidative metabolism.

-

NADPH-Regenerating System: CYP enzymes are monooxygenases that require NADPH as a cofactor for catalytic activity. A regenerating system (e.g., G6P, G6PDH, NADP+) provides a sustained source of NADPH, preventing cofactor depletion from becoming a rate-limiting factor during the incubation.

-

Recombinant CYP Enzymes: To identify the specific CYP isoform responsible for 6α-hydroxylation, NETA is incubated with individual, expressed CYP enzymes (e.g., rCYP3A4, rCYP2C9). This approach provides definitive evidence of an enzyme's contribution.[3]

Protocol 1: Metabolite Generation using Human Liver Microsomes

This protocol details the steps to generate 6α-Hydroxy Norethindrone Acetate from its parent drug using a pooled HLM preparation.

A. Reagents and Materials:

-

Norethindrone Acetate (Substrate)

-

6α-Hydroxy Norethindrone Acetate Reference Standard[8]

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH-Regenerating System Solution A (NADP+, Glucose-6-Phosphate)

-

NADPH-Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)

-

Acetonitrile (ACN), ice-cold (for quenching)

-

Incubator/Water Bath (37°C)

-

Microcentrifuge tubes

B. Step-by-Step Methodology:

-

Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and the NADPH-regenerating system solutions. For each reaction, you will need a final volume of 200 µL.

-

Pre-incubation: In a microcentrifuge tube, add the required volume of HLM (final concentration typically 0.5-1.0 mg/mL) and the master mix. Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

-

Initiate Reaction: Add Norethindrone Acetate (from a stock solution in a non-inhibitory solvent like methanol, final solvent concentration <1%) to the pre-warmed mixture to initiate the reaction. A typical final substrate concentration is 1-10 µM.

-

Control Reactions (Self-Validating System):

-

Negative Control 1 (No NADPH): Replace the NADPH-regenerating system with buffer. This confirms that the metabolite formation is dependent on the CYP cofactor.

-

Negative Control 2 (No Microsomes): Replace the HLM suspension with buffer. This checks for non-enzymatic degradation of the substrate.

-

-

Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (0, 5, 15, 30, 60 min) are recommended for initial characterization.

-

Quench Reaction: Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent LC-MS/MS analysis.

Application Note: Analytical Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the selective and sensitive quantification of drug metabolites in complex biological matrices.[9]

Causality Behind Method Choices:

-

Sample Preparation: The goal is to remove matrix components (proteins, salts, phospholipids) that can interfere with analysis. Protein precipitation is a rapid and effective first step. For cleaner samples and higher sensitivity, Solid Phase Extraction (SPE) may be employed.[10]

-

Chromatography (HPLC/UPLC): A reverse-phase C18 column is typically used to separate the more polar metabolite (6α-Hydroxy NETA) from the parent drug (NETA) based on hydrophobicity. This separation is crucial to prevent ion suppression in the mass spectrometer.[11]

-

Tandem Mass Spectrometry (MS/MS): This provides exceptional selectivity. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the protonated molecule, [M+H]+) is selected, fragmented, and a specific product ion is monitored. This precursor-product ion transition is unique to the analyte, minimizing interference and ensuring accurate quantification.

Protocol 2: LC-MS/MS Quantification of 6α-Hydroxy Norethindrone Acetate

This protocol provides a template for developing a robust analytical method.

A. Sample Preparation (from Protocol 1):

-

The supernatant collected after protein precipitation can be directly injected or evaporated to dryness and reconstituted in the mobile phase starting condition for improved peak shape.

B. Instrumentation and Conditions:

-

LC System: UPLC or HPLC system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute all analytes.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

C. Data Acquisition and Analysis:

-

Compound Tuning: Infuse pure standards of NETA and 6α-Hydroxy Norethindrone Acetate into the mass spectrometer to optimize MS parameters (e.g., precursor/product ions, collision energy, declustering potential).

-

MRM Method Creation: Set up an acquisition method using the optimized MRM transitions for each analyte and the internal standard.

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of the 6α-Hydroxy Norethindrone Acetate reference standard into a blank matrix (the supernatant from a control incubation without substrate).

-

Data Processing: Integrate the peak areas for the analyte and internal standard. Generate a standard curve by plotting the peak area ratio (Analyte/IS) against concentration. Quantify the amount of metabolite formed in the unknown samples using the regression equation from the calibration curve.

Data Presentation: Tables for Clarity

Table 1: Molecular Weights and Potential MRM Transitions

| Compound | Chemical Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) (Example) |

|---|---|---|---|---|

| Norethindrone Acetate | C₂₂H₂₈O₃ | 340.5 | 341.2 | 281.2 |

| Norethindrone | C₂₀H₂₆O₂ | 298.4 | 299.2 | 109.1 |

| 6α-Hydroxy NETA | C₂₂H₂₈O₄ | 356.5 | 357.2 | 297.2 |

Note: Product ions are hypothetical and must be optimized empirically.

Table 2: Example LC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|---|

| 0.0 | 0.4 | 95 | 5 |

| 0.5 | 0.4 | 95 | 5 |

| 4.0 | 0.4 | 5 | 95 |

| 5.0 | 0.4 | 5 | 95 |

| 5.1 | 0.4 | 95 | 5 |

| 6.0 | 0.4 | 95 | 5 |

Conclusion and Future Directions

The identification and quantification of 6α-Hydroxy Norethindrone Acetate are integral to fully characterizing the metabolic profile of Norethindrone Acetate. The in vitro protocols described here, utilizing human liver microsomes and LC-MS/MS analysis, provide a robust, reliable, and scientifically sound framework for these investigations. By explaining the causality behind each step and incorporating self-validating controls, these methods ensure data integrity and trustworthiness.

Further studies could involve using human hepatocytes to investigate the interplay between Phase I and Phase II metabolism or conducting reaction phenotyping with a panel of recombinant CYP enzymes to definitively confirm the role of CYP3A4 and explore minor contributions from other isoforms. These detailed metabolic insights are essential for modern drug development, enabling a deeper understanding of drug safety and efficacy.

References

-

Drugs.com. (2025). Norethindrone Acetate: Package Insert / Prescribing Info. Retrieved from [Link][2]

-

Upreti, V. V., et al. (1980). Pharmacokinetics of norethindrone acetate in women. PubMed. Retrieved from [Link][12]

-

Blom, M. J., et al. (2001). Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. PubMed. Retrieved from [Link][4]

-

DSpace. (n.d.). Metabolism of Norethisterone. Retrieved from [Link][5]

-

Patsnap Synapse. (2024). What is the mechanism of Norethindrone Acetate? Retrieved from [Link][1]

-

Cleanchem. (n.d.). Norethindrone Acetate 6-Alpha-Hydroxy Impurity. Retrieved from [Link][8]

-

Ganesan, M., et al. (2010). A simple, sensitive and validated LC-MS/MS method for the determination of Norethindrone in human plasma. Pharmacologyonline. Retrieved from [Link][9]

-

Korhonen, T. L., et al. (2005). Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. PubMed. Retrieved from [Link][3]

-

World Anti-Doping Agency. (n.d.). Metabolism of "new" anabolic steroids: Development of in vitro methodology. Retrieved from [Link][7]

-

Steffy Aster, G. L., & Aanandhi, M. V. (2023). A Validated Bio-Analytical Method Development for the Estimation of Norethindrone by Using UPLC-MS/MS. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link][10]

-

Al-Dh έτσι, N. A., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link][11]

Sources

- 1. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Etonogestrel - Wikipedia [en.wikipedia.org]

- 7. Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques | World Anti Doping Agency [wada-ama.org]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. ijbpas.com [ijbpas.com]

- 11. japsonline.com [japsonline.com]

- 12. Pharmacokinetics of norethindrone acetate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethisterone - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

improving stability of 6alpha-Hydroxy Norethindrone Acetate in solution

Introduction: Navigating the Stability of 6α-Hydroxy Norethindrone Acetate

Welcome to the technical support guide for 6α-Hydroxy Norethindrone Acetate (6α-OH-NEA). As a key metabolite and reference standard for Norethindrone Acetate, understanding the stability of 6α-OH-NEA in solution is critical for accurate analytical quantification, pharmacological studies, and formulation development.[1][2] This molecule, while similar to its parent compound, possesses a unique structural feature—a hydroxyl group at the 6α position—that introduces specific stability considerations.

This guide is designed for researchers, analytical chemists, and formulation scientists. It moves beyond simple protocols to explain the chemical rationale behind stability issues, providing you with the tools to troubleshoot problems, design robust experiments, and ensure the integrity of your results. The information herein is synthesized from published data on the parent compound, Norethindrone Acetate, and grounded in the fundamental principles of steroid chemistry.

Section 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common issues encountered when working with 6α-OH-NEA in a solution-based format.

Q1: My 6α-OH-NEA solution is showing unexpected changes (e.g., turning yellow, precipitation, new peaks in my chromatogram). What are the most likely causes?

A1: Such observations typically point to chemical degradation or physical instability. The primary culprits are:

-

Hydrolysis: The acetate ester at the C17 position is susceptible to both acid and base-catalyzed hydrolysis, yielding 6α-Hydroxy Norethindrone. The presence of moisture and non-neutral pH are significant risk factors. Studies on the parent compound, Norethindrone, show marked degradation under both acidic and basic conditions.[3][4][5]

-

Oxidation: The allylic 6α-hydroxyl group and the enone structure in the A-ring are potential sites for oxidation. Dissolved oxygen in the solvent, exposure to atmospheric air, or the presence of oxidizing agents (like peroxides that can form in aged ethers) can initiate degradation.[3][6]

-

Photodegradation: Steroidal compounds containing conjugated systems, like the α,β-unsaturated ketone in the A-ring of 6α-OH-NEA, can absorb UV light.[7] This energy can lead to isomerization or other photochemical reactions. Norethindrone Acetate has been shown to be strongly affected by exposure to UV radiation.[3]

-

Physical Instability: If the solution is supersaturated, the compound may crystallize or precipitate out over time, especially with temperature fluctuations. This is a known issue for Norethindrone Acetate in some systems.[8][9]

Q2: What is the best solvent for preparing and storing stock solutions of 6α-OH-NEA?

A2: The ideal solvent minimizes chemical reactions while providing adequate solubility. Based on the properties of the parent compound, Norethindrone Acetate, the following recommendations apply:

-

Recommended (for Highest Stability): Anhydrous, aprotic solvents such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are excellent choices for long-term storage of concentrated stock solutions. They are non-reactive and possess good solvating power for steroids. When using DMSO, ensure it is of high purity and anhydrous, as it can be hygroscopic.[10]

-

Use with Caution: Alcohols like Methanol (MeOH) or Ethanol (EtOH) can be used for short-term applications and preparing working solutions. While Norethindrone Acetate is soluble in ethanol, be aware that these protic solvents can participate in hydrolysis, especially if water is present or the pH is not controlled.[6]

-

Avoid: Aqueous buffers should be avoided for long-term stock solution storage unless a full stability study has been conducted. If aqueous solutions are required for an experiment, they should be prepared fresh from a stock solution in an organic solvent. Norethindrone is practically insoluble in water, and its derivatives share this characteristic, increasing the risk of precipitation.[6][7]

Q3: How critical is pH when preparing aqueous or semi-aqueous working solutions?

A3: Extremely critical. The stability of 6α-OH-NEA is highly pH-dependent.

-

Acidic Conditions (pH < 5): Promote acid-catalyzed hydrolysis of the C17-acetate ester. Forced degradation studies on Norethindrone show significant degradation in acidic media (e.g., HCl).[4][5]

-

Neutral Conditions (pH ≈ 6-7.5): This is generally the range of maximum stability against hydrolysis. For experiments in aqueous media, a freshly prepared phosphate or similar buffer in this range is advisable.

-

Basic Conditions (pH > 8): Promote base-catalyzed saponification (hydrolysis) of the acetate ester, which is typically faster than acid hydrolysis. Furthermore, strongly basic conditions can promote enolization of the C3-ketone, potentially leading to isomerization or other unwanted reactions. Norethindrone Acetate is strongly affected by basic conditions (e.g., NaOH).[3]

Q4: My solution is prepared in acetonitrile and stored in the dark at -20°C, but I still see degradation. What else could be wrong?

A4: This points to more subtle factors. Consider the following:

-

Dissolved Oxygen: Solvents can contain dissolved oxygen. For highly sensitive experiments, sparging the solvent with an inert gas (Nitrogen or Argon) before preparing the solution can significantly reduce oxidative degradation.

-

Container Headspace: The air in the vial's headspace is a source of oxygen. To minimize this, use smaller vials that are nearly full or flush the headspace with an inert gas before sealing.

-

Purity of Solvent: Impurities in the solvent, such as peroxides in aged ethers or unknown contaminants in lower-grade solvents, can catalyze degradation. Always use high-purity, HPLC-grade or equivalent solvents.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can impact stability. Aliquoting the stock solution into single-use vials is a best practice to avoid this and minimize contamination risk.

Q5: How can I definitively confirm that my 6α-OH-NEA has degraded?

A5: A stability-indicating analytical method is required. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard.[11]

A method is considered "stability-indicating" if it can separate the intact drug from its degradation products, process impurities, and excipients.[6][12] You can confirm degradation by:

-

Decrease in Peak Area: A quantifiable reduction in the peak area of the main 6α-OH-NEA peak over time.

-

Appearance of New Peaks: The emergence of new peaks in the chromatogram that are not present in a freshly prepared standard.

-

Peak Purity Analysis: If using a Diode Array Detector (DAD), assessing the peak purity of the main analyte peak can reveal the presence of co-eluting impurities.[6]

To develop confidence in your method, you can perform a forced degradation study as outlined in the next section.

Section 2: Troubleshooting Workflows & Experimental Protocols

This section provides actionable workflows and detailed protocols to investigate and mitigate stability issues.

Troubleshooting Flowchart for Solution Instability

The following diagram outlines a logical workflow for diagnosing the root cause of 6α-OH-NEA instability.

Caption: A logical workflow for troubleshooting 6α-OH-NEA instability.

Protocol 1: Recommended Stock Solution Preparation and Storage

This protocol is designed to maximize the shelf-life of your primary 6α-OH-NEA stock solution.

Materials:

-

6α-Hydroxy Norethindrone Acetate (solid)

-

Anhydrous, HPLC-grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

-

Amber glass vials with PTFE-lined screw caps

-

Calibrated analytical balance and volumetric flasks

Procedure:

-

Pre-treatment: Allow the vial of solid 6α-OH-NEA to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the required amount of 6α-OH-NEA and transfer it to a volumetric flask.

-

Solvent Preparation: Sparge the chosen solvent (ACN or DMSO) with inert gas for 5-10 minutes to remove dissolved oxygen.

-

Dissolution: Add a portion of the sparged solvent to the volumetric flask. Sonicate briefly (1-2 minutes) if necessary to ensure complete dissolution.

-

Final Volume: Bring the solution to the final volume with the sparged solvent and mix thoroughly.

-

Aliquoting: Immediately dispense the stock solution into smaller, single-use amber glass vials.

-

Inert Headspace: Gently flush the headspace of each aliquot vial with inert gas before tightly sealing the cap.

-

Storage: Label clearly and store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation (Stress Testing) Study

This study deliberately exposes 6α-OH-NEA to harsh conditions to rapidly identify potential degradation pathways and validate your analytical method. This protocol is adapted from studies on Norethindrone Acetate.[3][5][6]

Procedure:

-

Prepare five separate solutions of 6α-OH-NEA in a suitable solvent (e.g., 50:50 ACN:Water) at a known concentration (e.g., 100 µg/mL).

-

Acid Hydrolysis: To one solution, add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 2 hours. Cool and neutralize with 1M NaOH.

-

Base Hydrolysis: To a second solution, add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 1 hour. Cool and neutralize with 1M HCl.

-

Oxidative Degradation: To a third solution, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours, protected from light.

-

Thermal Degradation: Keep the fourth solution at 80°C for 24 hours, protected from light.

-

Photolytic Degradation: Expose the fifth solution to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours. Keep a control sample wrapped in foil next to it.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 3.

Protocol 3: Model Stability-Indicating RP-HPLC Method

This method serves as a starting point for monitoring the stability of 6α-OH-NEA. It is based on validated methods for the parent compound and may require optimization.[3][4][6]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for steroid analysis. |

| Mobile Phase | A: Water; B: Acetonitrile | A common, effective mobile phase for separating steroids and their more polar degradants.[6] |

| Gradient | Start at 50% B, ramp to 90% B over 15 min, hold 5 min, return to 50% B | A gradient ensures elution of the parent compound while separating early-eluting (more polar) degradation products like the hydrolyzed form. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection (UV) | 240 nm | Norethindrone and its derivatives have a strong chromophore with a maximum absorbance around 240 nm.[3][7] |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |

Section 3: Hypothetical Degradation Pathways

Understanding the chemistry allows for proactive stabilization. The diagram below illustrates the most probable primary degradation routes for 6α-OH-NEA based on its structure.

Caption: Potential primary degradation pathways for 6α-OH-NEA in solution.

References

-

Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

-

Hashem, H., Abd El-Hay, S. S., & Jira, T. (2015). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 279-282. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Norethindrone. PubChem Compound Database. Retrieved from: [Link]

-

Lipp, R., Neumann, H. G., & Zgoulli, F. (2004). Determination of the physical state of norethindrone acetate containing transdermal drug delivery systems by isothermal microcalorimetry, X-ray diffraction, and optical microscopy. European Journal of Pharmaceutics and Biopharmaceutics, 57(2), 353-359. Available at: [Link]

-

Al-Nimry, S. S., Zalloum, W. A., & Sallam, A. A. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate formulation. Journal of Applied Pharmaceutical Science, 9(02), 079-086. Available at: [Link]

-

Reddy, B., & Reddy, K. (2015). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 7(7), 180-188. Available at: [Link]

-

Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(3), 1256-1264. Available at: [Link]

-

SynZeal. (n.d.). 6(α,β)-Hydroxy Norethindrone Acetate. Retrieved from: [Link]

-

Cleanchem. (n.d.). Norethindrone Acetate 6-Alpha-Hydroxy Impurity. Retrieved from: [Link]

-